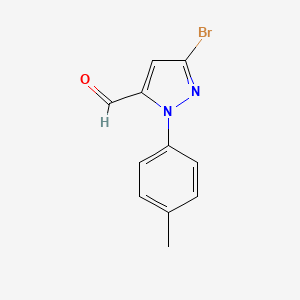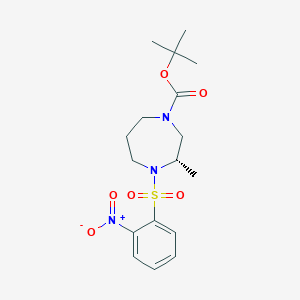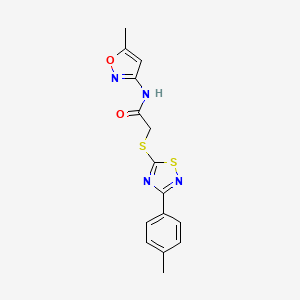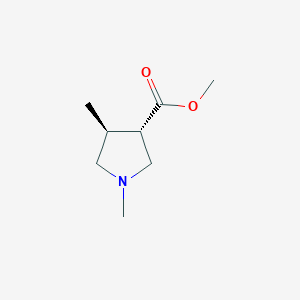
Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as Boc-protected 4-methylproline carboxylates, has been achieved with complete stereoselectivity . The precursor amino acid 3S-hydroxyl,4S-methyl-L-Pro in the nucleus of Echinocandin B (ECB) was synthesized by L-leucine rather than L-proline .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray single-crystal diffraction method . The presence of non-covalent interactions and their impact on crystal structure was determined .Chemical Reactions Analysis
Some of the most important examples of S N 2 reactions in biochemistry are those catalyzed by S-adenosyl methionine (SAM) – dependent methyltransferase enzymes . A methyl group is transferred in an S N 2 reaction from SAM to the amine group on the nucleotide base adenosine .Physical And Chemical Properties Analysis
Phenolic compounds, which may be structurally similar, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Applications De Recherche Scientifique
Enantioselective Synthesis
Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate is employed in the enantioselective synthesis of trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates through Michael reactions. This process involves good to excellent diastereoselectivity leading to products that serve as intermediates in various organic syntheses. The Michael reaction of chiral secondary enaminoesters with 2-substituted nitroethylenes results in adducts which, after further reduction and cyclization, yield pyrrolidines, highlighting the compound's utility in stereoselective organic synthesis (Revial et al., 2000).
Revision of Product Structure
The structure of the product obtained from the reaction of dialkyl 2-butynoate with aniline and formaldehyde has been revised, indicating the synthesis of methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate. This showcases the compound's role in elucidating reaction mechanisms and contributing to the understanding of complex organic reactions (A. Srikrishna et al., 2010).
Stereoselective Process Development
The compound is a key intermediate in the development of stereoselective processes for the preparation of compounds like premafloxacin, indicating its importance in the pharmaceutical synthesis of antibiotics targeting veterinary pathogens. Through asymmetric Michael addition and stereoselective alkylation, it demonstrates the potential for efficient and practical synthesis routes in drug development (T. Fleck et al., 2003).
Catalytic Enantioselectivity
It has been studied for its role in enhancing the enantioselectivity of lipase-catalyzed hydrolysis, providing insights into how the structural features of compounds influence the stereoselectivity of enzymatic reactions. This is particularly relevant in the preparation of enantiomerically pure pharmaceuticals (A. Sobolev et al., 2002).
Regio- and Stereoselective Cyclization
The compound is involved in platinum-promoted cyclization reactions demonstrating marked regio- and stereoselectivity. This research aids in the understanding of metal-catalyzed cyclization mechanisms and their applications in synthetic organic chemistry (Juerg Ambuehl et al., 1978).
Propriétés
IUPAC Name |
methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYYXKRCCSBLL-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

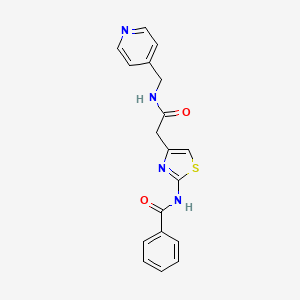
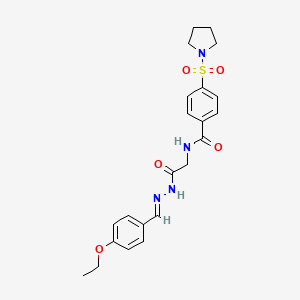
![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)
![N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2640185.png)
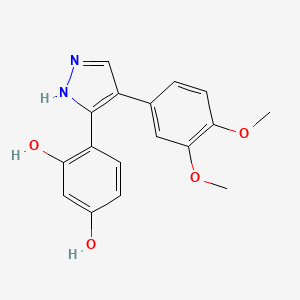
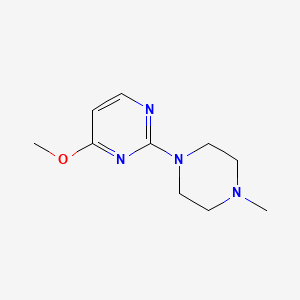
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2640192.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)
![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)
